![molecular formula C17H25N3O3 B6117401 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B6117401.png)
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(furan-2-yl)ethyl]acetamide
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Overview
Description
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a cyclopentyl group and a furan ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(furan-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Cyclopentyl Substitution: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.
Furan Ring Introduction: The furan ring can be attached through a coupling reaction with a furan-containing reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(furan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for nucleophilic substitution or electrophilic reagents for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(furan-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(furan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-cyclopentyl-3-oxopiperazin-2-yl)acetic acid
- N-[2-(furan-2-yl)ethyl]acetamide
- 1-cyclopentyl-3-oxopiperazine
Uniqueness
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(furan-2-yl)ethyl]acetamide is unique due to its combination of a piperazine ring, cyclopentyl group, and furan ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(furan-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-16(18-8-7-14-6-3-11-23-14)12-15-17(22)19-9-10-20(15)13-4-1-2-5-13/h3,6,11,13,15H,1-2,4-5,7-10,12H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGSVUADHMRTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC(=O)C2CC(=O)NCCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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